Magnesium sulfate dihydrate

Formulation stoichiometry Magnesium supplementation Feed and fertilizer manufacturing

Magnesium sulfate dihydrate (MgSO₄·2H₂O, CAS 17830-05-6), known mineralogically as sanderite, is a discrete crystalline hydrate within the MgSO₄·nH₂O series. It possesses a molecular weight of 156.40 g/mol and an elemental magnesium content of 15.54% by mass, placing it between the more common heptahydrate (epsomite, ~9.86% Mg) and the anhydrous form (~20.19% Mg).

Molecular Formula H4MgO6S
Molecular Weight 156.40 g/mol
CAS No. 17830-05-6
Cat. No. B12709265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium sulfate dihydrate
CAS17830-05-6
Molecular FormulaH4MgO6S
Molecular Weight156.40 g/mol
Structural Identifiers
SMILESO.O.[O-]S(=O)(=O)[O-].[Mg+2]
InChIInChI=1S/Mg.H2O4S.2H2O/c;1-5(2,3)4;;/h;(H2,1,2,3,4);2*1H2/q+2;;;/p-2
InChIKeyQSOMFNQEXNFPNU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Sulfate Dihydrate (CAS 17830-05-6): Hydrate-State Procurement Guide for Scientific and Industrial Users


Magnesium sulfate dihydrate (MgSO₄·2H₂O, CAS 17830-05-6), known mineralogically as sanderite, is a discrete crystalline hydrate within the MgSO₄·nH₂O series [1]. It possesses a molecular weight of 156.40 g/mol and an elemental magnesium content of 15.54% by mass, placing it between the more common heptahydrate (epsomite, ~9.86% Mg) and the anhydrous form (~20.19% Mg) [2][3]. The compound crystallizes in an orthorhombic system (space group P2₁2₁2₁) with unit-cell parameters a = 8.8932(1) Å, b = 8.4881(1) Å, c = 12.4401(2) Å, forming a distinct three-dimensional framework structure in which Mg²⁺ is coordinated by four O atoms from sulfate tetrahedra and two H₂O molecules [1]. Unlike the more abundant heptahydrate and monohydrate (kieserite) forms, sanderite is a metastable intermediate in the MgSO₄–H₂O phase diagram and lacks a field of thermodynamically stable existence under ambient terrestrial conditions [4][5]. This metastable character, combined with its specific hydration stoichiometry, makes its procurement—rather than in situ generation—a critical consideration when the dihydrate phase identity must be assured for applications requiring precise stoichiometric control, solid-state characterization, or regulatory compliance.

Why Magnesium Sulfate Dihydrate Cannot Be Casually Substituted with Heptahydrate, Monohydrate, or Anhydrous Forms


In the MgSO₄·nH₂O series, the hydration state (n = 0, 1, 2, 4, 5, 6, 7, 11) is not merely a variable water content but a determinant of crystal structure, thermodynamic stability, magnesium mass fraction, and phase behavior [1]. Magnesium sulfate dihydrate (sanderite, n = 2) is a metastable phase that does not share a thermodynamic stability field with the common commercially dominant forms—heptahydrate (epsomite, n = 7), monohydrate (kieserite, n = 1), or anhydrous MgSO₄ [2][3]. Its elemental magnesium loading (15.54 wt% Mg) is substantially higher than that of the heptahydrate (~9.86 wt%) but lower than the anhydrous form (~20.19 wt%), making direct gravimetric interchange inaccurate for stoichiometric formulations [4]. Furthermore, its distinct orthorhombic crystal structure (P2₁2₁2₁) differs from the monoclinic kieserite and the orthorhombic but structurally distinct epsomite, which affects powder X-ray diffraction (PXRD) identification, solid-state stability, and processing behavior [5]. These differences have quantifiable consequences for pharmaceutical regulatory identity (the dihydrate carries a unique UNII code 10NKG94IWF distinct from other hydrate entries), for magnesium dosing calculations in feed and fertilizer formulations, and for thermodynamic modeling of dehydration–rehydration cycles in thermochemical energy storage [6][7]. Generic substitution without verifying hydrate identity risks errors in magnesium loading, phase purity, and regulatory compliance.

Magnesium Sulfate Dihydrate (CAS 17830-05-6): Quantitative Comparator Evidence for Procurement Decision-Making


Magnesium Elemental Loading: Quantified Differentiation Across the MgSO₄·nH₂O Hydrate Series

The mass fraction of elemental magnesium in magnesium sulfate dihydrate (MgSO₄·2H₂O, sanderite; MW 156.40 g/mol) is 15.54% Mg [1]. This represents an intermediate loading between the heptahydrate (MgSO₄·7H₂O, epsomite; MW 246.47 g/mol) at approximately 9.86% Mg and the anhydrous form (MgSO₄; MW 120.37 g/mol) at approximately 20.19% Mg [2][3]. The monohydrate (kieserite; MgSO₄·H₂O, MW 138.38 g/mol) contains approximately 17.56% Mg [2]. For any formulation requiring a target mass of deliverable magnesium, substituting the dihydrate with the heptahydrate without recalculation would result in a ~37% underdose of magnesium per unit mass of salt, while substituting with the anhydrous form would yield a ~30% overdose [4].

Formulation stoichiometry Magnesium supplementation Feed and fertilizer manufacturing Pharmaceutical compounding

Crystallographic Phase Identity: Orthorhombic Sanderite vs. Monoclinic Kieserite vs. Epsomite—Implications for Solid-State Quality Control

Magnesium sulfate dihydrate (sanderite) crystallizes in the orthorhombic space group P2₁2₁2₁ with refined unit-cell parameters a = 8.8932(1) Å, b = 8.4881(1) Å, c = 12.4401(2) Å, V = 939.16(3) ų, and Z = 8, as determined by laboratory X-ray powder diffraction (XRPD) using Cu Kα radiation with Rietveld refinement (Rwp = 6.52%, Rexp = 1.89%, χ² = 3.43) [1]. In this structure, each Mg²⁺ cation is octahedrally coordinated by four oxygen atoms from [SO₄]²⁻ tetrahedra and two H₂O molecules, forming a three-dimensional framework via vertex-sharing [1]. By contrast, kieserite (MgSO₄·H₂O) adopts a monoclinic crystal system, and epsomite (MgSO₄·7H₂O) crystallizes in a different orthorhombic space group with distinct lattice parameters, producing fundamentally different XRPD patterns [2]. The unique diffraction fingerprint of sanderite enables unambiguous identification of the dihydrate phase in mixed-hydrate products.

Solid-state characterization X-ray powder diffraction Phase identification Quality control Polymorph/hydrate screening

Thermodynamic Stability Classification: Sanderite as a Metastable Phase vs. Stable Hydrates—Processing and Storage Implications

Comprehensive phase equilibrium measurements by Steiger et al. (2011) across the MgSO₄–H₂O system from ~170 to 473 K established that only four magnesium sulfate hydrates possess thermodynamically stable existence fields: kieserite (MgSO₄·H₂O), hexahydrite (MgSO₄·6H₂O), epsomite (MgSO₄·7H₂O), and meridianiite (MgSO₄·11H₂O) [1]. Sanderite (MgSO₄·2H₂O), starkeyite (MgSO₄·4H₂O), and pentahydrite (MgSO₄·5H₂O) are always metastable under all terrestrial temperature and relative humidity conditions investigated [1][2]. Grevel & Majzlan (2009) confirmed that no MAP (Mollier-Allibert-Pitzer) thermodynamic data could be derived for sanderite, and its transient existence in dehydration experiments supports its metastable character [2]. Experimental studies by Chipera & Vaniman (2007) further showed that sanderite appears to violate the expected sequential dehydration trend, forming as a metastable intermediate after the monohydrate stage with decreasing relative humidity and increasing temperature (i.e., pathway: 7 → 6 → 4 → 1, then the anomalous 2-hydrate sanderite) [3].

Phase stability Hydration-dehydration equilibria Thermochemical energy storage Material processing Shelf-life prediction

Enthalpy of Formation: Calorimetric Quantification of Sanderite vs. Kieserite, Hexahydrite, and Epsomite for Thermochemical Modeling

Grevel & Majzlan (2009) measured the standard enthalpies of formation of synthetic MgSO₄ hydrates by solution calorimetry at T = 298.15 K [1]. The dihydrate sanderite has ΔfH°₂₉₈ = −1894.9 ± 1.3 kJ·mol⁻¹, positioning it between kieserite (monohydrate, −1612.4 ± 1.3 kJ·mol⁻¹) and starkeyite (tetrahydrate, −2496.1 kJ·mol⁻¹), and substantially less exothermic than hexahydrite (−3088.1 ± 1.1 kJ·mol⁻¹) or epsomite (−3387.7 ± 1.3 kJ·mol⁻¹) [1][2]. The enthalpy increment per mole of additional water of crystallization is not constant across the series: the step from kieserite (n=1) to sanderite (n=2) involves an enthalpy difference of −282.5 kJ per incremental H₂O, whereas the step from sanderite (n=2) to starkeyite (n=4) involves a much smaller per-water increment, reflecting the non-linear energetics of the MgSO₄ hydrate system [2]. These calorimetrically determined values replaced earlier literature data that showed poor agreement with experimental stability measurements [1].

Thermochemical energy storage Thermodynamic modeling Heat of hydration/dehydration Process engineering Calorimetry

Regulatory Substance Identity: Unique UNII Code 10NKG94IWF Establishes Distinct Pharmacopeial Status for the Dihydrate

Magnesium sulfate dihydrate (CAS 17830-05-6) carries the FDA Unique Ingredient Identifier (UNII) 10NKG94IWF, with the preferred substance name MAGNESIUM SULFATE DIHYDRATE and the molecular formula explicitly recorded as Mg.O4S.2H2O [1]. This UNII is distinct from those assigned to other magnesium sulfate hydrate forms, reflecting the regulatory principle that different hydration states constitute different substances for pharmaceutical ingredient tracking [1][2]. The dihydrate is also listed in the WHO Drug Dictionary (WHO-DD) under this specific CAS number [3]. The USP monograph for Magnesium Sulfate explicitly requires labeling to state whether the material is the monohydrate, the dried form, or the heptahydrate; the dihydrate form would fall under distinct labeling requirements and may be subject to different loss-on-drying specifications [4]. The dihydrate-specific loss on drying specification (22–32% at 400–500°C, MgSO₄ basis after drying 99.0–101.0%) differs from the heptahydrate specification (40.0–52.0%) and the monohydrate specification (13.0–16.0%) [5][6].

Pharmaceutical regulation Excipient identity Drug master file FDA compliance Pharmacopeia

Anhydrous MgSO₄ Drying Efficiency vs. Na₂SO₄: Residual Water and Absorption Capacity—Relevance for Dihydrate as Precursor Material

While the dihydrate itself is not used directly as a desiccant, it serves as a precursor that, upon controlled thermal dehydration, yields the highly effective anhydrous MgSO₄ drying agent. Quantitative comparison of anhydrous MgSO₄ with anhydrous Na₂SO₄—the two most common laboratory drying agents—reveals substantial performance differences: at 25°C, anhydrous MgSO₄ reduces residual water content in organic solvents to approximately 0.01% (100 ppm), whereas Na₂SO₄ achieves only approximately 0.1% (1,000 ppm) residual water [1]. The gravimetric water absorption capacity of anhydrous MgSO₄ is approximately 1.05 g H₂O per gram of desiccant, compared to approximately 0.25 g/g for Na₂SO₄—a factor of approximately 4.2× greater capacity [1]. Additionally, anhydrous MgSO₄ is a fine powder with faster drying kinetics, achieving equilibrium more rapidly than the coarse-crystalline Na₂SO₄, which requires prolonged contact or overnight stirring [1][2]. A controlled study by Schenck et al. (2002) using ¹H NMR spectroscopy to quantify residual water in pesticide extracts demonstrated that Na₂SO₄ was a "relatively ineffective drying agent, removing little or no residual water from the organic solvent," while MgSO₄ "proved to be a much more effective drying agent" [3].

Organic synthesis Solvent drying Desiccant selection Residual water analysis Laboratory reagent procurement

Magnesium Sulfate Dihydrate (CAS 17830-05-6): Evidence-Backed Application Scenarios for Procurement Decision-Making


Pharmaceutical Formulation Requiring Precise Magnesium Stoichiometry with Regulatory Traceability

In parenteral and oral pharmaceutical formulations where magnesium dosing must be precisely controlled on a per-unit-mass basis, the dihydrate (15.54 wt% Mg) offers an intermediate magnesium loading that can simplify gravimetric formulation relative to the heptahydrate (9.86 wt% Mg). The dihydrate's distinct UNII code 10NKG94IWF and WHO-DD listing provide unambiguous regulatory substance identity, which is essential for Drug Master File (DMF) submissions and ANDA/NDA filings [1][2]. Its non-overlapping loss-on-drying specification range (22.0–32.0% at 400–500°C) provides a compendial QC parameter that cannot be met by the monohydrate (13.0–16.0%) or heptahydrate (40.0–52.0%), enabling incoming material verification by simple thermogravimetric analysis [3]. This scenario applies when a filed regulatory dossier requires a specific hydrate form and any substitution would constitute a post-approval change requiring regulatory notification.

Solid-State Research Requiring Phase-Pure MgSO₄·2H₂O with Crystallographic Verification Capability

For crystallographic studies, hydration–dehydration mechanism research, or solid-state reactivity investigations, the dihydrate sanderite provides a uniquely identifiable orthorhombic phase (P2₁2₁2₁, a = 8.8932 Å, b = 8.4881 Å, c = 12.4401 Å) that can be unambiguously confirmed by laboratory XRPD against the published refined structure (Rwp = 6.52%) [1]. Because sanderite is metastable and cannot be reliably generated in phase-pure form by controlled dehydration of higher hydrates—its formation follows an anomalous pathway that violates the expected sequential dehydration trend [2]—procurement of pre-synthesized, phase-verified material is the only reliable route to obtaining pure MgSO₄·2H₂O for research purposes. The metastable character also makes it a scientifically interesting model system for studying phase transformation kinetics and the role of metastable intermediates in salt hydrate systems [3].

Thermochemical Energy Storage System Modeling Requiring Accurate Hydrate-Specific Thermodynamic Data

For engineers and researchers designing thermochemical heat storage systems based on MgSO₄ hydration–dehydration cycling, the dihydrate's calorimetrically measured enthalpy of formation (ΔfH°₂₉₈ = −1894.9 ± 1.3 kJ·mol⁻¹) is an essential data point for constructing accurate energy balance models [1]. The enthalpy difference of −282.5 kJ·mol⁻¹ between the dihydrate and monohydrate (kieserite, −1612.4 kJ·mol⁻¹) represents a significant per-step energy storage capacity that must be correctly attributed to the n=2→1 dehydration transition in multi-step cycling models [1]. Using enthalpy data for the wrong hydrate (e.g., substituting epsomite or hexahydrite data for the dihydrate) would introduce errors exceeding 1,400 kJ·mol⁻¹—an order-of-magnitude mistake that would invalidate system sizing calculations. The dihydrate's metastable nature further means that its behavior in cycling experiments may differ from that of stable hydrates, making experimental validation with the correct starting material essential [2].

Organic Synthesis Laboratories Procuring Precursor for High-Efficiency Anhydrous MgSO₄ Desiccant Preparation

For research and industrial organic synthesis laboratories that prepare anhydrous MgSO₄ in-house by thermal dehydration, the dihydrate offers a defined and reproducible starting stoichiometry. The resulting anhydrous MgSO₄ consistently outperforms the alternative Na₂SO₄ desiccant, achieving approximately 10× lower residual water in dried organic solvents (~0.01% vs. ~0.1% at 25°C) with approximately 4.2× higher gravimetric water absorption capacity (~1.05 g/g vs. ~0.25 g/g) [1]. These performance differences have been independently validated by quantitative ¹H NMR spectroscopy in analytical method contexts, where Na₂SO₄ was found to remove "little or no residual water" while MgSO₄ was "much more effective" [2]. The faster drying kinetics of MgSO₄ (fine powder, high surface area) relative to Na₂SO₄ (coarse crystals, tendency to cake) further reduces process time. Procurement specifications should require the dihydrate form to ensure consistent dehydration behavior and predictable anhydrous product characteristics [3].

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